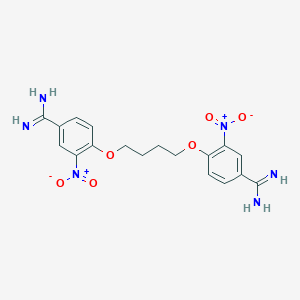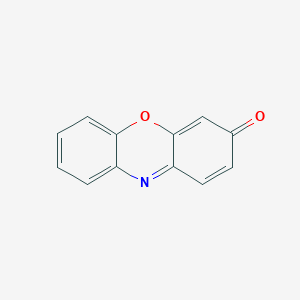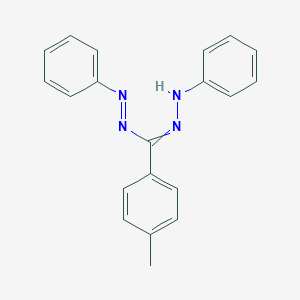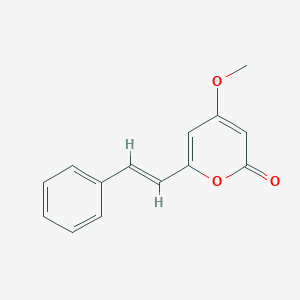
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), commonly known as BBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC is a nitroaromatic compound that has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol.
Mécanisme D'action
The mechanism of action of BBBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. BBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
BBBC has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its long-term effects on human health are not yet known. BBBC has been shown to have antibacterial and anticancer properties, as well as the ability to remove heavy metals from contaminated water. BBBC has also been shown to have potential as a building block for the synthesis of MOFs with tunable properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBBC in lab experiments is its low toxicity and high purity. BBBC has also been shown to have a high yield when synthesized using the method described above. However, one of the limitations of using BBBC is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BBBC. One area of research is the development of BBBC-based materials with tunable properties for use in environmental remediation and other applications. Another area of research is the investigation of BBBC's potential as an antibacterial and anticancer agent. Further studies are needed to fully understand the mechanism of action of BBBC and its long-term effects on human health.
Conclusion
In conclusion, BBBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. BBBC has potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of BBBC involves the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has low toxicity and is considered safe for use in laboratory experiments. Future research on BBBC will focus on the development of BBBC-based materials with tunable properties and the investigation of BBBC's potential as an antibacterial and anticancer agent.
Méthodes De Synthèse
The synthesis of BBBC involves the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. This method has been successfully used to synthesize BBBC with a high yield and purity.
Applications De Recherche Scientifique
BBBC has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBBC has been studied for its potential use as an antibacterial and anticancer agent. BBBC has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of antibiotic resistance. In materials science, BBBC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In environmental science, BBBC has been studied for its ability to remove heavy metals from contaminated water.
Propriétés
Numéro CAS |
125880-76-4 |
|---|---|
Nom du produit |
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Formule moléculaire |
C18H20N6O6 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-[4-(4-carbamimidoyl-2-nitrophenoxy)butoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C18H20N6O6/c19-17(20)11-3-5-15(13(9-11)23(25)26)29-7-1-2-8-30-16-6-4-12(18(21)22)10-14(16)24(27)28/h3-6,9-10H,1-2,7-8H2,(H3,19,20)(H3,21,22) |
Clé InChI |
OBQWWXNDQGRMTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Autres numéros CAS |
125880-76-4 |
Synonymes |
4-[4-(4-carbamimidoyl-2-nitro-phenoxy)butoxy]-3-nitro-benzenecarboximi damide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)







